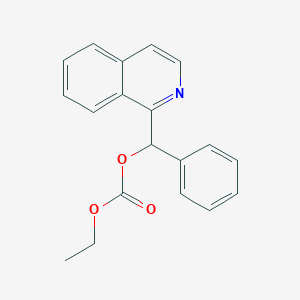![molecular formula C17H22N2O2 B12911671 3,5-Pyrazolidinedione, 4-[(2,3-dimethyl-4-pentylphenyl)methylene]- CAS No. 820238-72-0](/img/structure/B12911671.png)
3,5-Pyrazolidinedione, 4-[(2,3-dimethyl-4-pentylphenyl)methylene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Pyrazolidinedione, 4-[(2,3-dimethyl-4-pentylphenyl)methylene]- is a heterocyclic compound that belongs to the class of pyrazolidinediones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-pyrazolidinedione derivatives typically involves the condensation of 3,5-pyrazolidinedione with various carbonyl compounds. One common method is the Knoevenagel reaction, where 3,5-pyrazolidinedione reacts with aliphatic or aromatic carbonyl derivatives in the presence of a base such as sodium methoxide . Another method involves the cyclization of arylidene or alkylidene malonic acid hydrazide with glacial acetic acid .
Industrial Production Methods
Industrial production of 3,5-pyrazolidinedione derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired products .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Pyrazolidinedione, 4-[(2,3-dimethyl-4-pentylphenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxiranes through epoxidation reactions.
Reduction: Reduction of 4-benzylidene derivatives yields the corresponding benzyl derivatives.
Substitution: The compound can undergo substitution reactions with aryldiazonium salts to form 4-arylazo derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Aryldiazonium salts are used in the presence of acidic conditions to facilitate the substitution reactions.
Major Products Formed
Oxidation: Oxiranes
Reduction: Benzyl derivatives
Substitution: 4-Arylazo derivatives
Applications De Recherche Scientifique
Chemistry: These compounds are used as intermediates in the synthesis of dyes and pigments.
Biology: They have shown potential as enzyme inhibitors and have been studied for their anticancer properties.
Medicine: Some derivatives, such as phenylbutazone, are used as anti-inflammatory agents.
Industry: They are used in the production of color formers for color photography and as analytical reagents.
Mécanisme D'action
The mechanism of action of 3,5-pyrazolidinedione derivatives involves their interaction with specific molecular targets and pathways. For example, phenylbutazone exerts its anti-inflammatory effects by inhibiting the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins . This inhibition reduces inflammation and pain.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylbutazone: A well-known anti-inflammatory agent.
Feprazone: An analgesic and anti-inflammatory drug.
Oxiranes: Formed through the oxidation of 3,5-pyrazolidinedione derivatives.
Uniqueness
3,5-Pyrazolidinedione, 4-[(2,3-dimethyl-4-pentylphenyl)methylene]- is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
820238-72-0 |
|---|---|
Formule moléculaire |
C17H22N2O2 |
Poids moléculaire |
286.37 g/mol |
Nom IUPAC |
4-[(2,3-dimethyl-4-pentylphenyl)methylidene]pyrazolidine-3,5-dione |
InChI |
InChI=1S/C17H22N2O2/c1-4-5-6-7-13-8-9-14(12(3)11(13)2)10-15-16(20)18-19-17(15)21/h8-10H,4-7H2,1-3H3,(H,18,20)(H,19,21) |
Clé InChI |
QLOLJAYRWWYZBM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=C(C(=C(C=C1)C=C2C(=O)NNC2=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-(Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propanenitrile](/img/structure/B12911634.png)
![2'-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]guanosine](/img/structure/B12911635.png)



![Glycine, N-[2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-1-oxopropyl]-](/img/structure/B12911663.png)


